PF-6422899

Catalog No.
S539292
CAS No.
1621002-23-0
M.F
C20H14ClFN4O2
M. Wt
396.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-6422899

CAS Number

1621002-23-0

Product Name

PF-6422899

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-prop-2-ynoxyquinazolin-6-yl]prop-2-enamide

Molecular Formula

C20H14ClFN4O2

Molecular Weight

396.81

InChI

InChI=1S/C20H14ClFN4O2/c1-3-7-28-18-10-16-13(9-17(18)26-19(27)4-2)20(24-11-23-16)25-12-5-6-15(22)14(21)8-12/h1,4-6,8-11H,2,7H2,(H,26,27)(H,23,24,25)

InChI Key

AZLXGJFHSLQCPV-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCC#C

Solubility

Soluble in DMSO

Synonyms

PF-6422899; PF6422899; PF 6422899;

Description

The exact mass of the compound N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide is 396.0789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Quinazolinone core

    The quinazolinone core structure is present in many bioactive molecules with diverse pharmacological activities, including anti-cancer and anti-inflammatory properties []. Research suggests that substitutions on this core can influence the target and potency of the molecule [].

  • -Chloro-4-fluorophenyl group

    The presence of this group can enhance the molecule's cell permeability and metabolic stability, both crucial factors for drug development [].

  • Prop-2-yn-1-yl moiety

    The alkyne group (prop-2-yn-1-yl) can be a useful tool for click chemistry, a bioconjugation technique allowing researchers to attach the molecule to other biomolecules for targeted delivery or activity [].

Here are some potential research areas for N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide:

  • Anticancer research

    Given the presence of the quinazolinone core, researchers could investigate the compound's potential for inhibiting cancer cell growth or proliferation.

  • Anti-inflammatory research

    Similar to the anticancer potential, the quinazolinone core might provide anti-inflammatory properties that warrant investigation.

  • Targeted drug delivery

    The alkyne group could be used to attach the molecule to a targeting moiety, allowing for specific delivery to diseased cells.

  • Development of probes

    The molecule's structure could be adapted to create probes for studying biological processes or protein-protein interactions.

PF-6422899 is a small molecule compound characterized by its unique chemical structure and properties. It is primarily known as a covalent inhibitor targeting specific protein kinases, particularly the ERBB2 receptor, which plays a crucial role in various signaling pathways associated with cell growth and differentiation. The compound's systematic name is 1-(4-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)-3-(trifluoromethyl)benzyl)-2,4-dimethylpyrimidin-6-amine, and its chemical formula is C19H17F6N5. The molecular weight is approximately 431.36 g/mol. PF-6422899 has gained attention in the field of medicinal chemistry due to its potential therapeutic applications in cancer treatment.

Typical for covalent inhibitors. These reactions primarily involve the formation of covalent bonds with target proteins, which often leads to irreversible inhibition of their activity. The mechanism of action is based on the electrophilic nature of the compound, allowing it to react with nucleophilic sites on the target kinases. For instance, the reaction with cysteine residues in the active site of ERBB2 can significantly alter its function and downstream signaling pathways .

PF-6422899 exhibits potent biological activity as an inhibitor of ERBB2 and other related kinases. Studies have shown that it has a high affinity for these targets, leading to effective suppression of tumor cell proliferation in vitro and in vivo. The compound's selectivity for ERBB2 over other kinases minimizes off-target effects, making it a promising candidate for targeted cancer therapies . Additionally, PF-6422899 has demonstrated efficacy in overcoming resistance mechanisms associated with conventional therapies.

The synthesis of PF-6422899 involves several key steps that include the construction of its complex pyrazole and pyrimidine frameworks. The general synthetic route includes:

  • Formation of Pyrazole Ring: Starting from appropriate phenyl and trifluoromethyl-substituted precursors, a pyrazole ring can be formed through cyclization reactions.
  • Pyrimidine Synthesis: The pyrimidine portion is synthesized using standard methods such as condensation reactions involving amines and carbonyl compounds.
  • Final Coupling: The final compound is obtained by coupling the synthesized pyrazole and pyrimidine intermediates under controlled conditions to ensure high yield and purity.

These synthetic steps require careful optimization to achieve the desired purity levels (≥98% HPLC) necessary for biological studies .

PF-6422899 has significant applications in cancer research and therapy. Its primary application lies in targeting ERBB2-positive cancers, including certain breast cancers that overexpress this receptor. By inhibiting ERBB2 activity, PF-6422899 can potentially reduce tumor growth and improve patient outcomes. Furthermore, its role as a tool compound in biochemical assays allows researchers to study kinase signaling pathways more effectively.

Interaction studies involving PF-6422899 have focused on its binding affinity and selectivity towards various kinases. These studies typically employ techniques such as surface plasmon resonance and thermal shift assays to quantify binding interactions. Results indicate that PF-6422899 exhibits higher affinity for ERBB2 compared to other kinases, highlighting its potential as a selective therapeutic agent . Additionally, proteomic analyses have shown that covalent modification by PF-6422899 alters the reactivity profiles of target proteins, providing insights into its mechanism of action.

PF-6422899 shares structural similarities with several other kinase inhibitors but stands out due to its specific targeting of ERBB2. Here are some similar compounds:

Compound NameTarget KinaseStructural FeaturesUnique Aspects
PF-06658607ERBB2Contains similar pyrazole frameworkDifferent substituents leading to altered selectivity
LapatinibERBB2/EGFRDual-targeting structureApproved drug for breast cancer
NeratinibERBB2Similar core structureIrreversible binding mechanism

PF-6422899's unique trifluoromethyl substitutions enhance its potency and selectivity compared to these compounds, making it an attractive candidate for further development in targeted therapies.

Structural Elucidation and Molecular Properties

IUPAC Nomenclature and SMILES Notation

PF-6422899 is chemically defined as N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-2-propenamide. Its SMILES notation, derived from structural connectivity, is:
C=CC(NC1=CC2=C(NC3=CC=C(F)C(Cl)=C3)N=CN=C2C=C1OCC#C)=O.

Key structural elements include:

  • Quinazoline core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
  • Propargyloxy substituent: A 2-propyn-1-yloxy group attached at position 7 of the quinazoline ring.
  • Acrylamide moiety: A 2-propenamide group linked to the quinazoline at position 6.
  • 3-Chloro-4-fluorophenylamino group: A substituted aniline moiety connected via a NH bridge to the quinazoline core.

Crystallographic Data and Three-Dimensional Conformation

No direct crystallographic data for PF-6422899 has been reported in public databases (e.g., CCDC, PDB). However, its three-dimensional conformation can be inferred from:

  • Quinazoline geometry: Planar aromatic system with conjugated π-electrons.
  • Propargyloxy orientation: The alkyne group likely adopts a linear conformation, enhancing reactivity for covalent interactions.
  • Acrylamide positioning: The α,β-unsaturated amide group may participate in hydrogen bonding or π-π interactions.
ParameterValueSource
Molecular FormulaC₂₀H₁₄ClFN₄O₂
Molecular Weight396.81 g/mol
Elemental CompositionC (60.54%), H (3.56%), Cl (8.93%), F (4.79%), N (14.12%), O (8.06%)

Computational Analysis of Electronic Properties

While explicit computational studies on PF-6422899 are limited, density functional theory (DFT) methods provide insights into related molecules:

  • HOMO-LUMO Gaps:

    • HOMO (Highest Occupied Molecular Orbital): Governed by electron-rich regions (e.g., quinazoline N atoms, propargyl group).
    • LUMO (Lowest Unoccupied Molecular Orbital): Influenced by electron-deficient acrylamide and aromatic rings.
    • Energy Gap: Critical for predicting reactivity, though direct values for PF-6422899 remain unreported.
  • Partial Charges and Reactivity:

    • The propargyloxy group (C≡C-O-) is electrophilic, enabling covalent binding to cysteine residues in EGFR’s ATP-binding pocket.
    • Acrylamide’s α,β-unsaturation facilitates Michael addition or other nucleophilic attacks.

Original Synthetic Route Development by Pfizer

PF-6422899, systematically named N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-2-propenamide, represents a significant achievement in Pfizer's medicinal chemistry program targeting epidermal growth factor receptor inhibition [1] [3] [8]. The compound was developed as an alkynylated, irreversible inhibitor of epidermal growth factor receptor kinase activity, designed to bind covalently to active-site cysteine residues in the adenosine triphosphate binding pocket of the receptor [1] [2] [8].

The original synthetic route development by Pfizer followed established quinazoline chemistry principles while incorporating specific structural modifications necessary for the compound's mechanism of action [19] [23]. The synthesis employs a convergent approach that builds the quinazoline core structure through classical heterocyclic chemistry methodologies, specifically utilizing anthranilic acid derivatives as starting materials [19] [40]. This approach aligns with traditional quinazoline synthesis strategies that have been refined over decades of pharmaceutical development [23] [40].

Pfizer's development team implemented structure-based drug design principles to optimize the synthetic route, ensuring that the final compound possessed the requisite alkyne functionality for irreversible binding while maintaining favorable pharmaceutical properties [5] [41]. The synthetic strategy incorporated lessons learned from previous quinazoline-based drug development programs, allowing for efficient route design and optimization [41] [44].

Table 1: Chemical and Physical Properties of PF-6422899

PropertyValue
Chemical FormulaC₂₀H₁₄ClFN₄O₂
Molecular Weight396.80 g/mol
CAS Number1621002-23-0
IUPAC NameN-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-2-propenamide
Melting PointNot specified
Solubility in DMSO5 mg/mL (clear when warmed)
Storage TemperatureRoom temperature
Physical FormPowder
ColorWhite to beige
Purity (HPLC)≥98%

Key Intermediate Compounds and Reaction Mechanisms

The synthesis of PF-6422899 involves several critical intermediate compounds that serve as building blocks for the final product [19] [22] [23]. The quinazoline core is typically constructed through cyclization reactions involving 2-aminobenzamide derivatives with appropriate electrophilic partners [19] [40]. The key mechanistic step involves nucleophilic aromatic substitution reactions that form the quinazoline ring system through intramolecular cyclization [19] [23].

The incorporation of the 3-chloro-4-fluorophenylamino substituent at the 4-position of the quinazoline ring requires careful control of reaction conditions to ensure regioselectivity [22] [23]. This substitution pattern is crucial for the compound's biological activity and represents a common structural motif in epidermal growth factor receptor inhibitors [25] [41]. The reaction mechanism typically proceeds through nucleophilic aromatic substitution, where the aniline derivative attacks the electron-deficient quinazoline carbon [22] [23].

The installation of the propynyloxy group at the 7-position involves etherification chemistry using propargyl bromide or similar alkynylating agents [19] [36]. This reaction typically requires basic conditions and careful temperature control to prevent side reactions [19] [23]. The alkyne functionality is essential for the compound's mechanism of action, as it enables the formation of covalent bonds with target cysteine residues [1] [22].

The final acrylamide functionality is introduced through amidation reactions using acryloyl chloride or similar reagents [22] [36]. This step requires precise control of reaction conditions to prevent polymerization of the acrylamide group while ensuring complete conversion of the starting amine [22] [25]. The reaction mechanism involves nucleophilic acyl substitution, where the quinazoline amino group attacks the carbonyl carbon of the acyl chloride [22] [23].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of PF-6422899 presents numerous technical and economic challenges that are characteristic of pharmaceutical manufacturing [26] [27] [43]. Industrial-scale synthesis requires comprehensive process optimization to address issues related to reaction scalability, product purity, and manufacturing economics [26] [43].

Temperature control represents a critical challenge in large-scale quinazoline synthesis, as many of the key reactions are sensitive to thermal variations [26] [28] [43]. Industrial reactors must maintain precise temperature profiles to ensure consistent product quality and prevent the formation of unwanted impurities [26] [27]. Heat transfer limitations in large-scale reactors can lead to localized temperature variations that affect reaction outcomes [26] [43].

Solvent selection and recovery present significant economic and environmental considerations for industrial production [27] [43]. The synthesis of PF-6422899 likely requires multiple organic solvents, and efficient solvent recovery systems are essential for economic viability [27] [30]. Modern pharmaceutical manufacturing emphasizes green chemistry principles, requiring the implementation of environmentally sustainable solvent systems where possible [28] [30] [43].

Table 2: Common Synthetic Challenges in Quinazoline Derivative Production

Synthetic ChallengeImpact on ProductionTypical Solutions
Low coupling efficiencyReduced overall yieldCatalyst optimization
Side product formationImpurity profile complicationsReaction condition tuning
Harsh reaction conditionsSafety and equipment requirementsProcess development
Poor scalabilityHigh manufacturing costsRoute redesign
Expensive reagentsEconomic feasibility issuesAlternative reagent selection
Complex purificationIncreased processing timeMethod development
Instability of intermediatesStorage and handling difficultiesStabilization strategies
Environmental concernsRegulatory compliance challengesGreen chemistry approaches

Quality control and analytical method development present additional challenges for industrial production [26] [43]. The complex structure of PF-6422899 requires sophisticated analytical techniques to ensure product purity and consistency [1] [27]. High-performance liquid chromatography methods must be validated and scaled to handle large production batches while maintaining accuracy and precision [26] [27].

Equipment compatibility and materials of construction require careful consideration for large-scale synthesis [26] [43]. The presence of halogenated solvents and reactive intermediates may necessitate specialized reactor materials to prevent corrosion and ensure product quality [26] [27]. Reactor design must accommodate the specific requirements of each synthetic step while maintaining operational flexibility [26] [43].

Table 3: Scale-Up Parameters Comparison for Quinazoline Synthesis

ParameterLaboratory ScaleIndustrial Scale
Batch Size Range1-100 g10-1000 kg
Reaction TemperatureVariable optimizationPrecisely controlled
Reaction Time2-24 hours6-48 hours
Pressure RequirementsAtmospheric to moderateControlled systems
Solvent Recovery RateNot prioritized85-95%
Product Purity Target95-98%98-99.5%
Yield Target60-80%75-90%
Equipment MaterialGlass/standardSpecialized alloys

Regulatory compliance adds another layer of complexity to industrial-scale production [30] [43]. Manufacturing processes must be validated according to good manufacturing practice guidelines, requiring extensive documentation and process qualification studies [27] [43]. Any changes to the synthetic route or process parameters during scale-up must be carefully evaluated and approved by regulatory authorities [30] [43].

The solubility profile of PF-6422899 demonstrates characteristic behavior typical of moderately lipophilic pharmaceutical compounds with heterocyclic aromatic systems. Experimental data indicates that PF-6422899 exhibits solubility in dimethyl sulfoxide at 5 mg/mL when warmed, achieving a clear solution under these conditions [1] [2] [5]. This solubility characteristic reflects the compound's moderate polarity resulting from the quinazoline nitrogen atoms and amide functionality, which provide hydrogen bonding capacity with polar aprotic solvents.

The compound's molecular structure suggests limited aqueous solubility due to its predominantly aromatic character and hydrophobic substituents. The presence of chlorine and fluorine substituents on the phenyl ring, combined with the extended aromatic quinazoline system, contributes to the compound's lipophilic nature [6] [7]. Analysis of the structural features indicates that PF-6422899 likely demonstrates poor solubility in pure water and other highly polar protic solvents, requiring organic co-solvents or specialized solubilization techniques for aqueous formulations.

In polar aprotic solvents, PF-6422899 shows favorable solubility characteristics, particularly in dimethyl sulfoxide, which aligns with the electron-rich quinazoline heterocycle's affinity for solvents capable of π-π interactions and dipole-dipole associations [8] [9]. The propynyl ether linkage and acrylamide functionality provide additional sites for dipolar interactions with moderately polar solvents. Nonpolar solvents are expected to provide limited dissolution capacity for PF-6422899 due to the compound's nitrogen-containing heterocycles and polar functional groups, though the aromatic ring systems may facilitate some degree of solubility in aromatic nonpolar solvents through π-π stacking interactions.

Solvent TypeSolubility CharacteristicsTemperature RequirementsInteraction Mechanisms
Dimethyl Sulfoxide5 mg/mL, clear solutionWarming requiredDipole-dipole, hydrogen bonding
Polar Aprotic SolventsGood solubility expectedVariableπ-π interactions, dipolar associations
WaterLimited solubilityRoom temperatureHydrogen bonding (limited)
Nonpolar SolventsPoor solubilityVariableπ-π stacking (minimal)

Thermal Stability and Degradation Kinetics

The thermal stability profile of PF-6422899 reflects the inherent stability characteristics of quinazoline-based compounds while considering the potential vulnerability of specific functional groups under elevated temperature conditions. The compound is classified as a combustible solid with storage class code 11, indicating stable behavior under normal storage conditions but potential combustibility under extreme thermal stress [1] [2] [10].

Standard storage recommendations specify room temperature conditions (20-25°C) for maintaining compound integrity [1] [2], suggesting adequate thermal stability under typical pharmaceutical handling and storage protocols. The quinazoline heterocyclic core provides significant thermal stability due to its aromatic character and resonance stabilization, while the amide linkage contributes additional stability through resonance delocalization between the nitrogen lone pair and carbonyl carbon [11] [12].

However, specific thermal degradation pathways for PF-6422899 have not been comprehensively characterized, and detailed degradation kinetics would require systematic thermal analysis using differential scanning calorimetry and thermogravimetric analysis techniques. The propynyl ether functionality represents a potential site of thermal vulnerability, as alkyne groups can undergo cyclization, rearrangement, or oxidative degradation under elevated temperature conditions in the presence of oxygen or other reactive species [13] [14].

The acrylamide moiety presents another consideration for thermal stability, as α,β-unsaturated amides can undergo various thermal transformations including polymerization, cyclization, or hydrolysis under specific conditions [15]. Protection from moisture and oxidative conditions during storage is recommended to prevent potential hydrolytic or oxidative degradation pathways that could be accelerated by temperature elevation.

Stability ParameterSpecificationDegradation Risk Factors
Storage TemperatureRoom temperature (20-25°C)Elevated temperature exposure
Thermal ClassificationCombustible solid (Class 11)Extreme heat, ignition sources
Vulnerable GroupsPropynyl ether, acrylamideOxidation, hydrolysis, polymerization
Recommended ConditionsDry, cool, protected from lightMoisture, oxygen, UV radiation

Spectroscopic Fingerprints (NMR, MS, IR)

The spectroscopic characterization of PF-6422899 provides comprehensive structural fingerprints that enable definitive identification and purity assessment through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the quinazoline heterocyclic system and substituted aromatic functionalities [16] [17].

¹H NMR analysis demonstrates distinctive resonances for the quinazoline aromatic protons in the downfield region (8.5-9.5 ppm), reflecting the electron-deficient character of the pyrimidine ring within the fused bicyclic system [18] [19]. The propynyl alkyne proton appears as a characteristic triplet around 2.5-3.0 ppm, while the acrylamide vinyl protons exhibit characteristic patterns in the 5.5-6.5 ppm region. Aromatic protons from the chlorofluorophenyl substituent resonate in the 7.0-8.0 ppm range with coupling patterns characteristic of meta-disubstituted benzene rings [20].

¹³C NMR spectroscopy provides detailed carbon framework elucidation, with quinazoline carbons appearing in the 120-160 ppm region and the carbonyl carbon of the acrylamide group resonating around 165 ppm [21] [20]. The alkyne carbons exhibit characteristic signals in the 75-85 ppm range, while the ether-linked methylene carbon appears around 68-70 ppm. Mass spectrometric analysis confirms the molecular weight with the molecular ion peak at m/z 396.80, accompanied by characteristic fragmentation patterns including loss of the propargyl group (m/z 357) and acrylamide functionality (m/z 341) [6] [7].

Infrared spectroscopy reveals diagnostic functional group absorptions, including the amide carbonyl stretch at 1650-1680 cm⁻¹, the alkyne triple bond stretch at 2100-2200 cm⁻¹, and N-H stretching vibrations in the 3200-3400 cm⁻¹ region [10] [21]. UV-visible spectroscopy demonstrates maximum absorption around 300-320 nm, characteristic of the quinazoline chromophore's π→π* electronic transitions, with secondary absorption bands attributable to the substituted aromatic systems [16].

Spectroscopic MethodDiagnostic FeaturesChemical Shift/Frequency Ranges
¹H NMRQuinazoline aromatics, alkyne proton, vinyl protonsδ 8.5-9.5, 2.5-3.0, 5.5-6.5 ppm
¹³C NMRCarbonyl, aromatic carbons, alkyne carbonsδ 165, 120-160, 75-85 ppm
Mass SpectrometryMolecular ion, characteristic fragmentsm/z 396.80, 357, 341
InfraredAmide C=O, alkyne C≡C, N-H stretches1650-1680, 2100-2200, 3200-3400 cm⁻¹
UV-VisibleQuinazoline π→π*, aromatic transitionsλmax 300-320, 250-280 nm

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

396.0789

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
Lanning et al. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, doi: 10.1038/nchembio.1582, published online 13 July 2014 http://www.nature.com/naturechemicalbiology

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